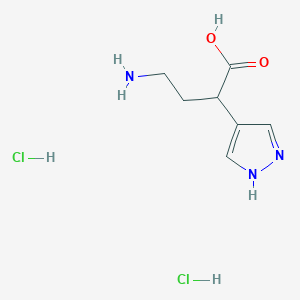
4-amino-2-(1H-pyrazol-4-yl)butanoicaciddihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-2-(1H-pyrazol-4-yl)butanoic acid dihydrochloride is a chemical compound with the molecular formula C7H11N3O2.2ClH. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(1H-pyrazol-4-yl)butanoic acid dihydrochloride typically involves the reaction of pyrazole derivatives with amino acids under controlled conditions. One common method involves the condensation of 4-amino-1H-pyrazole with 2-bromo-4-chlorobutanoic acid, followed by hydrolysis and purification steps to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
4-amino-2-(1H-pyrazol-4-yl)butanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .
科学的研究の応用
4-amino-2-(1H-pyrazol-4-yl)butanoic acid dihydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors involved in various diseases.
Organic Synthesis: This compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-amino-2-(1H-pyrazol-4-yl)butanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can bind to active sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
- 2-amino-4-(1H-pyrazol-4-yl)butanoic acid dihydrochloride
- 4-(1H-pyrazol-4-yl)butanoic acid
- 2-amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid hydrochloride
Uniqueness
4-amino-2-(1H-pyrazol-4-yl)butanoic acid dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying the structure-activity relationships of pyrazole derivatives .
特性
分子式 |
C7H13Cl2N3O2 |
|---|---|
分子量 |
242.10 g/mol |
IUPAC名 |
4-amino-2-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride |
InChI |
InChI=1S/C7H11N3O2.2ClH/c8-2-1-6(7(11)12)5-3-9-10-4-5;;/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12);2*1H |
InChIキー |
NTYDQAGWQHRJGR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NN1)C(CCN)C(=O)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


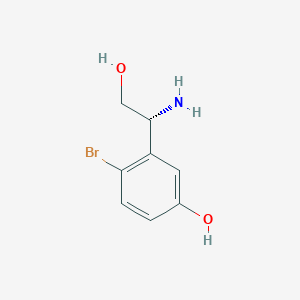

![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13566283.png)
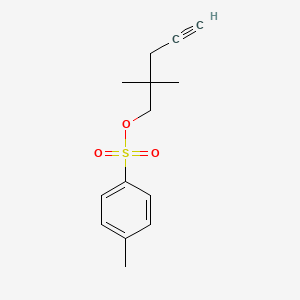
![tert-butylN-{[4-(hydroxymethyl)-1-imino-1-oxo-1lambda6-thian-4-yl]methyl}carbamate](/img/structure/B13566295.png)
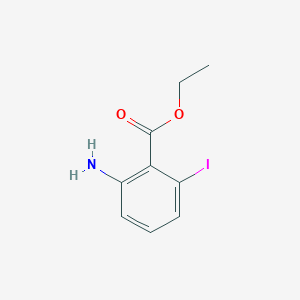
![2-(Bicyclo[3.1.0]hexan-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13566315.png)
![(2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid](/img/structure/B13566321.png)


![2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13566333.png)
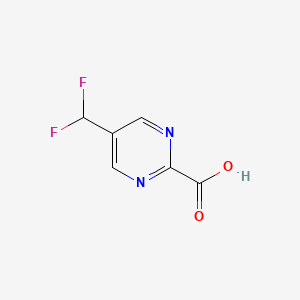

![4-Amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one](/img/structure/B13566344.png)
